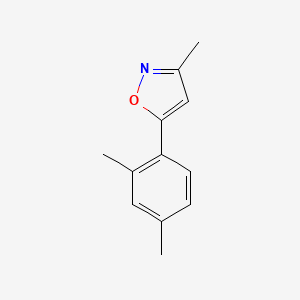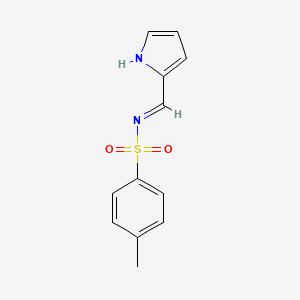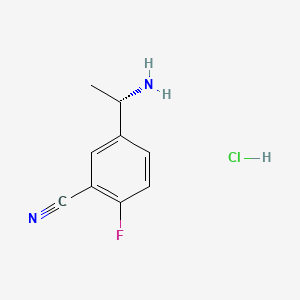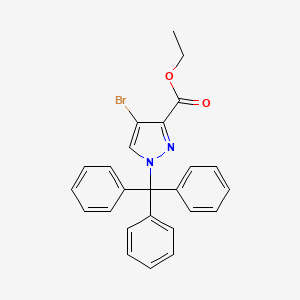
Potassium 2,2-Dicyano-1-ethoxyethenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,2-Dicyano-1-ethoxyethenolate is an organic compound with the molecular formula C6H5KN2O2 It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2,2-Dicyano-1-ethoxyethenolate can be synthesized through the reaction of ethyl cyanoacetate with potassium hydroxide. The reaction typically involves the following steps:
- Dissolving ethyl cyanoacetate in an appropriate solvent such as ethanol.
- Adding potassium hydroxide to the solution and stirring the mixture at room temperature.
- Allowing the reaction to proceed for a specified period, usually several hours.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2,2-Dicyano-1-ethoxyethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions. The conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Potassium 2,2-Dicyano-1-ethoxyethenolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Potassium 2,2-Dicyano-1-ethoxyethenolate involves its ability to act as a ligand and form coordination complexes with metal ions. The compound’s two cyano groups and ethoxy group provide multiple binding sites for metal ions, leading to the formation of stable complexes. These complexes can exhibit unique electronic, magnetic, and structural properties, which are the basis for their various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 2,2-Dicyano-1-methoxyethenolate: Similar in structure but with a methoxy group instead of an ethoxy group.
Sodium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with sodium instead of potassium.
Lithium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with lithium instead of potassium.
Uniqueness
Potassium 2,2-Dicyano-1-ethoxyethenolate is unique due to its specific combination of functional groups and its ability to form stable coordination complexes with a wide range of metal ions. This versatility makes it valuable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C6H5KN2O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
potassium;2,2-dicyano-1-ethoxyethenolate |
InChI |
InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
VPECMAWSZTYQJH-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=C(C#N)C#N)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


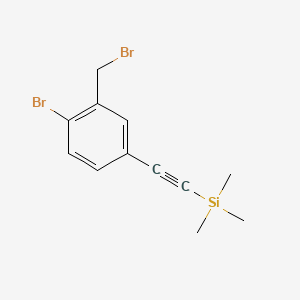
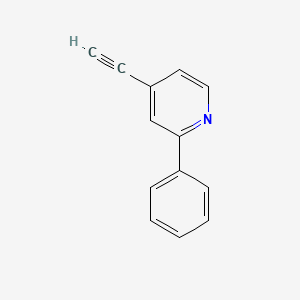
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

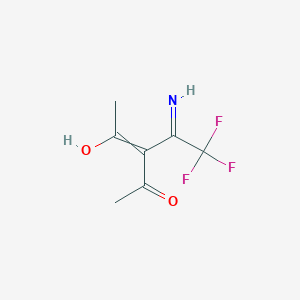

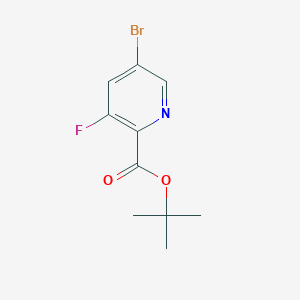
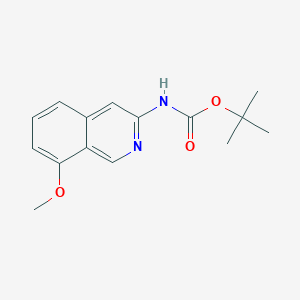
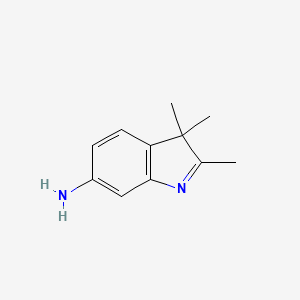
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
